molecular formula C13H15N3O4 B10983920 methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-alaninate

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-alaninate

Cat. No.: B10983920
M. Wt: 277.28 g/mol
InChI Key: NBWIJMORKJPPME-QMMMGPOBSA-N
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Description

METHYL (2S)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOATE typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Carbonyl Group:

    Amidation Reaction: The carbonyl group is then reacted with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The quinoxaline moiety is known for its biological activity, and derivatives of this compound are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinoxaline N-oxides: Oxidized derivatives with different biological activities.

    Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring.

Uniqueness

METHYL (2S)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOATE is unique due to its specific combination of functional groups. The presence of the ester, amide, and quinoxaline moieties in a single molecule provides a versatile platform for further modifications and applications. This makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

methyl (2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate

InChI

InChI=1S/C13H15N3O4/c1-8(12(18)20-2)14-13(19)16-7-11(17)15-9-5-3-4-6-10(9)16/h3-6,8H,7H2,1-2H3,(H,14,19)(H,15,17)/t8-/m0/s1

InChI Key

NBWIJMORKJPPME-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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